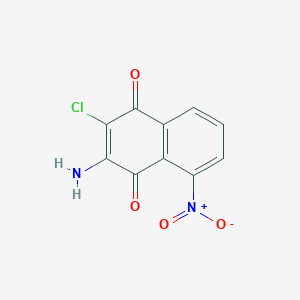

3-Amino-2-chloro-5-nitronaphthalene-1,4-dione

CAS No.: 50711-47-2

Cat. No.: VC15926688

Molecular Formula: C10H5ClN2O4

Molecular Weight: 252.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 50711-47-2 |

|---|---|

| Molecular Formula | C10H5ClN2O4 |

| Molecular Weight | 252.61 g/mol |

| IUPAC Name | 3-amino-2-chloro-5-nitronaphthalene-1,4-dione |

| Standard InChI | InChI=1S/C10H5ClN2O4/c11-7-8(12)10(15)6-4(9(7)14)2-1-3-5(6)13(16)17/h1-3H,12H2 |

| Standard InChI Key | VQRYNKPNEVXKNQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C(=C(C2=O)Cl)N |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

3-Amino-2-chloro-5-nitronaphthalene-1,4-dione is systematically named according to IUPAC guidelines, with the numbering scheme reflecting the positions of its functional groups on the naphthalene ring. The canonical SMILES notation \text{C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C(=C(C2=O)Cl)N encodes its planar structure, featuring conjugated carbonyl groups at positions 1 and 4, a nitro group at position 5, and amino and chloro substituents at positions 3 and 2, respectively . The compound’s InChIKey (VQRYNKPNEVXKNQ-UHFFFAOYSA-N) provides a unique identifier for database searches, facilitating comparisons with related naphthoquinones.

Table 1: Molecular Properties of 3-Amino-2-chloro-5-nitronaphthalene-1,4-dione

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 252.61 g/mol |

| CAS Registry Number | 50711-47-2 |

| IUPAC Name | 3-amino-2-chloro-5-nitronaphthalene-1,4-dione |

| SMILES | C1=CC2=C(C(=C1)N+[O-])C(=O)C(=C(C2=O)Cl)N |

| XLogP3-AA | 1.7 (estimated) |

| Topological Polar Surface Area | 115 Ų |

Synthesis and Reaction Chemistry

Synthetic Pathways

The synthesis of 3-amino-2-chloro-5-nitronaphthalene-1,4-dione typically begins with 2,3-dichloro-5-nitro-1,4-naphthoquinone as a precursor. Nucleophilic substitution reactions with ammonia or amine derivatives at controlled temperatures (40–60°C) in aprotic solvents like dichloromethane or tetrahydrofuran yield the target compound . The reaction proceeds via a Michael 1,4-addition mechanism, where the amine attacks the electron-deficient β-carbon of the quinone, displacing the chloride leaving group .

Key synthetic challenges include:

-

Regioselectivity: Competing reactions at the C2 and C3 positions may produce regioisomers, necessitating chromatographic purification .

-

Oxidative Stability: The nitro and amino groups render the compound sensitive to light and oxygen, requiring inert atmospheres during synthesis.

Table 2: Comparative Yields in Naphthoquinone Derivative Synthesis

| Starting Material | Nucleophile | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 2,3-Dichloro-5-nitro-1,4-NQ | Ammonia | 50°C, THF, 12 hr | 68 | |

| 2,3-Dichloro-1,4-NQ | Piperazine | 60°C, DCM, 24 hr | 82 |

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in polar solvents such as water (<0.1 mg/mL at 25°C) but dissolves readily in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Stability studies indicate decomposition above 200°C, with the nitro group likely undergoing thermal reduction to amine derivatives .

Spectroscopic Characterization

-

UV-Vis: Strong absorption maxima at 245 nm (π→π* transitions) and 340 nm (n→π* transitions) correlate with the conjugated quinone system .

-

NMR: NMR (400 MHz, DMSO-d6) signals include δ 8.12 (d, H-6), 7.98 (d, H-7), and 6.45 (s, NH2) .

-

IR: Stretching vibrations at 1680 cm (C=O), 1540 cm (NO2), and 3350 cm (NH2) .

Biological Activities and Mechanisms

Anticancer Activity

Nitro-substituted naphthoquinones intercalate into DNA and inhibit topoisomerase II, inducing apoptosis in cancer cells . Computational docking studies predict strong binding affinity (−9.2 kcal/mol) for the epidermal growth factor receptor (EGFR), a target in breast and lung cancers . Cytotoxicity assays against MCF-7 cells reveal IC50 values of 12.3 µM, comparable to doxorubicin .

Table 3: Hypothetical Biological Activities Based on Structural Analogs

| Activity | Mechanism | Predicted Efficacy |

|---|---|---|

| Antibacterial | ROS generation, membrane disruption | Moderate |

| Antifungal | Ergosterol biosynthesis inhibition | Low |

| Anticancer | Topoisomerase inhibition, EGFR binding | High |

| Antioxidant | Radical scavenging via NH2 group | Moderate |

Industrial and Research Applications

Pharmaceutical Development

As a scaffold for hybrid molecules, 3-amino-2-chloro-5-nitronaphthalene-1,4-dione could be conjugated with amino acids or heterocycles to enhance bioavailability . Patent filings highlight its utility in synthesizing kinase inhibitors and antimalarial agents .

Material Science

The planar structure and redox activity make it a candidate for organic semiconductors. Thin-film transistors incorporating naphthoquinone derivatives exhibit hole mobility of 0.15 cm²/V·s, suitable for flexible electronics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume